1,1,2-Trifluoropenta-1,3-diene
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Overview
Description
1,1,2-Trifluoropenta-1,3-diene is a fluorinated diene compound characterized by the presence of three fluorine atoms attached to the first and second carbon atoms of a penta-1,3-diene structure
Preparation Methods
Synthetic Routes and Reaction Conditions: 1,1,2-Trifluoropenta-1,3-diene can be synthesized through several methods, including:
Halogenation and Dehydrohalogenation: Starting from a suitable penta-1,3-diene precursor, halogenation followed by dehydrohalogenation can introduce the fluorine atoms at the desired positions.
Organometallic Coupling Reactions:
Industrial Production Methods: Industrial production of this compound often involves large-scale halogenation processes followed by purification steps to ensure high yield and purity of the final product.
Chemical Reactions Analysis
1,1,2-Trifluoropenta-1,3-diene undergoes various chemical reactions, including:
Addition Reactions: The compound can participate in 1,2- and 1,4-addition reactions with electrophiles such as hydrogen bromide, leading to different regioisomers depending on the reaction conditions.
Oxidation and Reduction: Oxidative reactions can introduce functional groups such as hydroxyl or carbonyl groups, while reduction reactions can remove fluorine atoms or reduce double bonds.
Substitution Reactions: Nucleophilic substitution reactions can replace fluorine atoms with other nucleophiles, leading to a variety of substituted derivatives.
Common Reagents and Conditions:
Electrophiles: Hydrogen bromide, chlorine, and other halogens.
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Major Products Formed:
Addition Products: 1,2- and 1,4-addition products with halogens.
Oxidation Products: Alcohols, ketones, and aldehydes.
Substitution Products: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1,1,2-Trifluoropenta-1,3-diene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of 1,1,2-trifluoropenta-1,3-diene involves its interaction with various molecular targets and pathways:
Electrophilic Addition: The compound can undergo electrophilic addition reactions, forming resonance-stabilized carbocations that can further react with nucleophiles.
Radical Mechanisms: In certain reactions, radical intermediates may be formed, leading to unique reaction pathways and products.
Comparison with Similar Compounds
1,1,2-Trifluoropenta-1,3-diene can be compared with other similar compounds such as:
1,3-Butadiene: A non-fluorinated diene with similar reactivity but different chemical properties due to the absence of fluorine atoms.
1,1,1-Trifluoropenta-2,3-diene: A structural isomer with fluorine atoms at different positions, leading to different reactivity and applications.
Uniqueness: The presence of fluorine atoms in this compound imparts unique chemical properties such as increased stability, reactivity, and potential biological activity, distinguishing it from non-fluorinated and differently fluorinated dienes.
Properties
IUPAC Name |
1,1,2-trifluoropenta-1,3-diene |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5F3/c1-2-3-4(6)5(7)8/h2-3H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GINRQJQYVSIGAP-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC=CC(=C(F)F)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5F3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70393916 |
Source
|
Record name | 1,1,2-trifluoropenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
122.09 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
123812-85-1 |
Source
|
Record name | 1,1,2-trifluoropenta-1,3-diene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70393916 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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